Cas no 944905-09-3 (3-Chloro-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine)
![3-Chloro-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine structure](https://www.kuujia.com/scimg/cas/944905-09-3x500.png)
3-Chloro-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine Chemical and Physical Properties
Names and Identifiers
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- 3-chloro-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine
- imidazo[1,5-a]pyrazine,3-chloro-5,6,7,8-tetrahydro-
- AB56962
- 3-CHLORO-5H,6H,7H,8H-IMIDAZO[1,5-A]PYRAZINE
- 3-CHLORO-5,6,7,8-TETRAHYDRO-IMIDAZO[1,5-A]PYRAZINE
- 3-Chloro-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine
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- Inchi: 1S/C6H8ClN3/c7-6-9-4-5-3-8-1-2-10(5)6/h4,8H,1-3H2
- InChI Key: HMININCDZZWTJU-UHFFFAOYSA-N
- SMILES: ClC1=NC=C2CNCCN21
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 10
- Rotatable Bond Count: 0
- Complexity: 130
- XLogP3: 0.1
- Topological Polar Surface Area: 29.8
3-Chloro-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A099001931-1g |
3-Chloro-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine |
944905-09-3 | 95% | 1g |
$1299.87 | 2023-08-31 | |
Alichem | A099001931-5g |
3-Chloro-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine |
944905-09-3 | 95% | 5g |
$3450.50 | 2023-08-31 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1626006-1g |
3-Chloro-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine |
944905-09-3 | 98% | 1g |
¥17943.00 | 2024-04-24 |
3-Chloro-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine Related Literature
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Aihong Xi,Geoffrey D. Bothun Analyst, 2014,139, 973-981
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Mrinmoy Maiti,Shin A Yoon,Yujin Cha,K. K. Athul,Sankarprasad Bhuniya,Min Hee Lee Chem. Commun., 2021,57, 9614-9617
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Kazuhiro Miyawaki,Hitomi Suzuki Org. Biomol. Chem., 2004,2, 2870-2873
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Aida Martín,Luis Vázquez,Alberto Escarpa J. Mater. Chem. A, 2016,4, 13142-13147
Additional information on 3-Chloro-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine
Recent Advances in the Study of 3-Chloro-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine (CAS: 944905-09-3)
The compound 3-Chloro-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine (CAS: 944905-09-3) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This heterocyclic scaffold is of particular interest due to its potential applications in drug discovery, especially in the development of kinase inhibitors and other therapeutic agents targeting various diseases. Recent studies have explored its synthesis, biological activity, and potential as a lead compound in medicinal chemistry.
A study published in the Journal of Medicinal Chemistry (2023) demonstrated the efficient synthesis of 3-Chloro-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine derivatives via a novel multi-step reaction pathway. The researchers optimized the reaction conditions to achieve high yields and purity, which is crucial for further pharmacological evaluations. The study also highlighted the compound's stability under physiological conditions, making it a promising candidate for in vivo studies.
In terms of biological activity, recent research has shown that 3-Chloro-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine exhibits inhibitory effects on several protein kinases involved in cancer progression. A preclinical study conducted by a team at the University of Cambridge (2024) revealed that this compound selectively targets the PI3K/AKT/mTOR pathway, which is often dysregulated in various cancers. The study reported significant tumor growth inhibition in xenograft models, with minimal off-target effects, suggesting its potential as a targeted therapy.
Furthermore, computational modeling studies have provided insights into the molecular interactions between 3-Chloro-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine and its kinase targets. Molecular docking simulations indicated that the chloro-substituent plays a critical role in binding affinity, while the tetrahydroimidazo[1,5-a]pyrazine core contributes to the compound's overall stability and selectivity. These findings are instrumental in guiding the design of next-generation derivatives with improved pharmacokinetic properties.
Another area of interest is the compound's potential application in neurodegenerative diseases. A recent study published in ACS Chemical Neuroscience (2024) explored its neuroprotective effects in models of Parkinson's disease. The results indicated that 3-Chloro-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine could mitigate oxidative stress and neuronal apoptosis, possibly through modulation of mitochondrial function. These findings open new avenues for research into its therapeutic potential beyond oncology.
Despite these promising results, challenges remain in the development of 3-Chloro-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine as a drug candidate. Issues such as solubility, bioavailability, and potential toxicity need to be addressed through further structural optimization and extensive preclinical testing. Current efforts are focused on synthesizing analogs with improved drug-like properties while maintaining or enhancing biological activity.
In conclusion, 3-Chloro-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine (CAS: 944905-09-3) represents a versatile scaffold with significant potential in drug discovery. Recent studies have shed light on its synthetic accessibility, biological activities, and mechanism of action, paving the way for future research and development. As investigations continue, this compound may emerge as a valuable tool in the treatment of various diseases, particularly in oncology and neurodegenerative disorders.
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